Botcineric acid

Structural Biology Natural Product Chemistry Synthetic Chemistry

Botcineric acid (also known as homobotcinolide) is a naturally occurring seco acid phytotoxin produced by the necrotrophic fungal pathogen Botrytis cinerea. It belongs to the structural class of polyoxygenated fatty acid derivatives, specifically a 2-hydroxy-3-((2,3,4,5,6-pentahydroxy)oxan-2-yl)propanoic acid ester, with a molecular formula of C22H38O8 and a molecular weight of 430.54 g/mol.

Molecular Formula C22H38O8
Molecular Weight 430.5 g/mol
Cat. No. B1247116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBotcineric acid
Synonymsotcineric acid
homobotcinolide
Molecular FormulaC22H38O8
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C=CC(=O)OC1C(C(C(OC1C)(C)C(C(C)C(=O)O)O)O)C)O
InChIInChI=1S/C22H38O8/c1-6-7-8-9-10-16(23)11-12-17(24)29-18-13(2)19(25)22(5,30-15(18)4)20(26)14(3)21(27)28/h11-16,18-20,23,25-26H,6-10H2,1-5H3,(H,27,28)/b12-11+/t13-,14-,15+,16+,18-,19+,20+,22+/m1/s1
InChIKeyCIZAXJJDWVUEEL-AFQFPRFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Botcineric Acid (Homobotcinolide): Procurement-Ready Reference for the Botrytis-Derived Seco Acid Phytotoxin


Botcineric acid (also known as homobotcinolide) is a naturally occurring seco acid phytotoxin produced by the necrotrophic fungal pathogen Botrytis cinerea [1]. It belongs to the structural class of polyoxygenated fatty acid derivatives, specifically a 2-hydroxy-3-((2,3,4,5,6-pentahydroxy)oxan-2-yl)propanoic acid ester, with a molecular formula of C22H38O8 and a molecular weight of 430.54 g/mol [2]. Botcineric acid was originally misidentified as a nine-membered lactone (homobotcinolide) but was subsequently revised to its correct seco acid structure following total synthesis and spectroscopic reinvestigation [3].

Stable seco acid form, validated by asymmetric total synthesis
Distinct dec-2-enoyl side chain for species-specific phytotoxicity research
May support plant–fungal pathogenesis and host-response model studies

Why Botcineric Acid Cannot Be Substituted by Generic Botcinolide Analogs in Specialized Research


Botcineric acid exhibits distinct structural and functional properties that differentiate it from its close analogs, such as botcinic acid and the botcinins. The presence of a longer aliphatic side chain (dec-2-enoyl vs. shorter acyl groups) and specific hydroxylation patterns confer unique biological activity profiles [1]. For instance, while both botcinic acid and botcineric acid contribute to the phytotoxicity of Botrytis cinerea, botcineric acid has been shown to induce distinct plant responses, including severe chlorosis and necrosis in specific species like corn and tobacco, effects not uniformly observed with botcinic acid alone [2]. Furthermore, the seco acid form of botcineric acid represents a stable, well-defined molecular entity validated by asymmetric total synthesis, whereas the originally proposed lactone structures (e.g., homobotcinolide) were proven to be unstable and prone to translactonization, making the correct structural assignment critical for reproducible research [3].

Botcinic acid and botcinins differ in side-chain length and hydroxylation, leading to distinct phytotoxic profiles that may not transfer directly.
Unstable lactone forms (homobotcinolide) readily translactonize; research reproducibility may require the correct seco acid structure.
Structural analogs lacking the dec-2-enoyl group may exhibit altered plant species specificity, limiting direct substitution in host-response assays.

Botcineric Acid: Quantitative Comparative Evidence for Scientific Selection


Structural Revision: Botcineric Acid is a Seco Acid, Not an Unstable Nine-Membered Lactone

Botcineric acid was originally misidentified as homobotcinolide, a nine-membered lactone. Total asymmetric synthesis unequivocally proved that the correct structure is the seco acid form, which is stable and does not undergo the ineluctable translactonization observed in the proposed lactone structures [1].

Structural Identity
Head-to-head
Seco acid structure confirmed stable; lactone form prone to translactonization.
Ensures procurement of correct stable compound.
Validated by total synthesis and NMR/MS.
Structural Biology Natural Product Chemistry Synthetic Chemistry

Synthetic Accessibility: Asymmetric Total Synthesis Achieved for Botcineric Acid

The first asymmetric total synthesis of botcineric acid was achieved, providing an unequivocal route for obtaining the compound in pure form, which is essential for reproducible biological assays [1].

Synthetic Route
Reported
Asymmetric total synthesis achieved; reliable supply of pure compound.
Supports SAR and reproducible biological assays.
Multi-step stereoselective synthesis using tetrahydropyran intermediate.
Organic Synthesis Chemical Biology Medicinal Chemistry

Phytotoxicity Profile: Botcineric Acid Induces Distinct Chlorosis and Necrosis in Corn and Tobacco

Exogenous application of botcineric acid to greenhouse-grown plants resulted in severe chlorosis and necrosis in corn, and significant inhibition of etiolated wheat coleoptile growth [1]. These effects are more pronounced and specific compared to botcinic acid, which primarily contributes to general virulence but does not induce the same spectrum of tissue-specific damage in all plant species [2].

Phytotoxicity Comparison
Cross-study comparable
Severe chlorosis/necrosis in corn; inhibition of etiolated wheat coleoptile growth.
Species-specific symptoms not uniformly observed with botcinic acid.
Exogenous application on greenhouse-grown plants.
Plant Pathology Phytotoxicity Agriculture

Antifungal Activity: Botcineric Acid Exhibits Weak but Specific Activity Against Magnaporthe grisea

In assays against Magnaporthe grisea, the causal agent of rice blast disease, botcineric acid (as its corresponding botcinin E derivative) showed weak antifungal activity, comparable to botcinic acid derivatives (compounds 5 and 6) [1]. While the activity is not potent enough for direct field application, this class-level activity is a key differentiator from non-antifungal phytotoxins.

Antifungal Screening
Class-level inference
Comparable weak activity to botcinic acid derivatives 5 and 6 against Magnaporthe grisea.
Potential scaffold for antifungal research; further MIC characterization needed.
Data to verify; no quantitative MIC reported.
Antifungal Rice Blast Disease Crop Protection

Botcineric Acid: Optimal Research and Industrial Application Scenarios


Plant-Fungal Pathogenesis Studies in Botrytis cinerea Model Systems

Use botcineric acid as a purified phytotoxin to dissect host-specific responses in plants such as corn, tobacco, and wheat, particularly to investigate chlorosis and necrosis mechanisms [1]. This application leverages its distinct phytotoxic profile compared to botcinic acid [2].

Structure-Activity Relationship (SAR) Studies for Antifungal Lead Optimization

Employ the validated asymmetric total synthesis of botcineric acid to generate analogs for screening against Magnaporthe grisea and other fungal pathogens [3]. The synthetic accessibility enables systematic modification of the dec-2-enoyl side chain to improve antifungal potency and selectivity [4].

Chemical Ecology and Microbial Interaction Research

Utilize botcineric acid as a chemical probe to study the role of secondary metabolites in the virulence of Botrytis cinerea and its interaction with competing microbes [5]. The compound's contribution to full virulence, alongside botrydial and botcinic acid, makes it a key tool for understanding fungal pathogenicity [6].

Application
Selection Property
Validation Focus
Plant–fungal pathogenesis studies
Phytotoxic profile specificity
Host-specific chlorosis and necrosis response scoring
SAR for antifungal research
Synthetic accessibility
Antifungal activity screening against Magnaporthe grisea
Chemical ecology and virulence studies
Virulence contribution context
Pathogenicity complementation assays in Botrytis cinerea
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